molecular formula C24H21F2NO3 B14011191 O-Fluoro Ezetimibe

O-Fluoro Ezetimibe

Cat. No.: B14011191
M. Wt: 409.4 g/mol
InChI Key: OBQFYRYCMDREFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Fluoro Ezetimibe is a fluorinated analogue of Ezetimibe, a well-known cholesterol absorption inhibitor Ezetimibe is primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the small intestine

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical allylation of α-bromo-α-fluoro-β-lactam, which is prepared from ethyl dibromofluoroacetate . The diastereoselective allylation of α-bromo-α-fluoro-β-lactam is used to construct the relative configuration of the β-lactam nucleus between C3 and C4. Further modification of the allyl side chain gives the 3′-(4-fluorophenyl)-3′-hydroxypropyl group through Wacker oxidation and nucleophilic arylation .

Industrial Production Methods

Industrial production methods for O-Fluoro Ezetimibe are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and characterization to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

O-Fluoro Ezetimibe undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions include various fluorinated analogues of Ezetimibe, each with unique pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2

InChI Key

OBQFYRYCMDREFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F

Origin of Product

United States

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